molecular formula C7H11NO5 B2848511 1-Oxa-6-azaspiro[3.3]heptane oxalate CAS No. 1427358-60-8; 936947-34-1

1-Oxa-6-azaspiro[3.3]heptane oxalate

Cat. No.: B2848511
CAS No.: 1427358-60-8; 936947-34-1
M. Wt: 189.167
InChI Key: HEQQLMIYMDQAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-6-azaspiro[3.3]heptane oxalate (CAS: 1523606-38-3) is a bicyclic spirocompound featuring a six-membered heterocyclic ring system with oxygen and nitrogen atoms at positions 1 and 6, respectively, fused to a three-membered ring. It exists as an oxalate salt (2:1 stoichiometry), enhancing its stability and solubility for pharmaceutical applications . This compound is widely used as a key intermediate in synthesizing kinase inhibitors (e.g., DYRK inhibitors) and other bioactive molecules due to its rigid sp³-hybridized structure, which improves binding affinity to target proteins .

Properties

IUPAC Name

1-oxa-6-azaspiro[3.3]heptane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.C2H2O4/c1-2-7-5(1)3-6-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQQLMIYMDQAPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC12CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

1-Oxa-6-azaspiro[3.3]heptane oxalate has the molecular formula C7H11NO5 and a CAS number of 1427358-60-8. The compound is characterized by a spirocyclic structure that incorporates both oxygen and nitrogen atoms, which contributes to its distinctive chemical behavior and biological activities. The presence of oxalate enhances its solubility and reactivity, making it suitable for various applications in synthetic chemistry and pharmacology.

Drug Development

The unique structural characteristics of this compound make it an attractive candidate for drug development:

  • Bioactivity : Preliminary studies suggest that the compound may exhibit biological activity, although detailed empirical studies are still needed to elucidate its specific effects on biological systems.
  • Pharmaceutical Intermediates : It serves as an intermediate in the synthesis of novel pharmaceuticals, particularly those targeting central nervous system disorders due to its potential neuroactive properties .

Catalysis

The compound's ability to act as a catalyst in various chemical reactions is another area of significant interest:

  • Synthetic Reactions : this compound can facilitate reactions involving carbon-nitrogen bond formation, which is crucial in organic synthesis. Its spirocyclic structure allows for unique reaction pathways that can lead to the formation of complex molecules with high specificity .
  • Improved Reaction Conditions : Compared to other salts, such as sulfonates, the oxalate form has shown to allow for a wider range of reaction conditions, enhancing its utility in synthetic applications .

Material Science

In material science, this compound is being explored for its potential use in developing new materials:

  • Polymer Chemistry : The compound can be utilized in the synthesis of novel polymers that exhibit desirable mechanical and thermal properties due to its unique molecular structure.
  • Stability Studies : Research indicates that while oxalate salts may decompose at lower temperatures compared to sulfonate salts, their specific interactions with other materials can lead to innovative applications in coatings and composites .

Comparison with Similar Compounds

Comparative Analysis with Similar Spirocyclic Compounds

Structural Analogues: Heteroatom Positioning and Ring Size

2-Oxa-6-azaspiro[3.3]heptane Oxalate (CAS: 1045709-32-7)
  • Structure : Differs in heteroatom positioning (oxygen at position 2, nitrogen at 6) within the same [3.3] ring system.
  • Properties :
    • Molecular Weight: 288.30 g/mol (hemioxalate) vs. 189.17 g/mol (oxalate) for 1-oxa-6-aza analogue .
    • Solubility: Slightly soluble in water, comparable to the 1-oxa-6-aza variant .
    • Applications: Used in triazine-based drug candidates, demonstrating broader reactivity in alkylation reactions due to altered electron distribution .
1-Oxa-6-azaspiro[3.5]nonane Hemioxalate (CAS: 1523606-44-1)
  • Structure : Expanded six-membered ring ([3.5] system), increasing molecular flexibility.
  • Properties: Molecular Weight: 203.19 g/mol (hemioxalate) . Applications: Explored in prodrug formulations where extended ring systems modulate pharmacokinetics .
1,6-Diazaspiro[3.3]heptane Oxalate (CAS: 1359656-86-2)
  • Structure : Replaces oxygen with a second nitrogen atom, creating a diaza system.
  • Properties :
    • Molecular Weight: 288.30 g/mol (hemioxalate) .
    • Reactivity: Enhanced nucleophilicity at nitrogen sites, favoring cross-coupling reactions in peptide mimetics .
    • Applications: Found in protease inhibitors and allosteric modulators due to dual hydrogen-bonding capability .

Physicochemical and Functional Comparisons

Compound Name CAS Number Molecular Weight (g/mol) Purity Solubility Key Applications Reference
1-Oxa-6-azaspiro[3.3]heptane oxalate 1523606-38-3 189.17 (oxalate) 97% Slight in water DYRK inhibitors, benzofurans
2-Oxa-6-azaspiro[3.3]heptane oxalate 1045709-32-7 288.30 (hemioxalate) 96% Moderate in DCM Triazine derivatives
1-Oxa-6-azaspiro[3.5]nonane hemioxalate 1523606-44-1 203.19 95% Low in ethanol Prodrug development
1,6-Diazaspiro[3.3]heptane oxalate 1359656-86-2 288.30 (hemioxalate) 95% High in DMF Protease inhibitors
Notes:
  • Solubility Trends : Oxalate salts generally exhibit lower aqueous solubility than hemioxalates due to stronger ionic interactions .
  • Biological Activity : The 1-oxa-6-aza[3.3] system shows superior kinase inhibition (IC₅₀ < 50 nM) compared to diaza or expanded-ring analogues, attributed to optimal steric and electronic complementarity .

Q & A

Q. What are the established synthetic routes for 1-Oxa-6-azaspiro[3.3]heptane oxalate, and what are the key challenges in achieving high yields?

The synthesis typically involves cyclization reactions with protected amines and subsequent deprotection. A common route uses reductive removal of tosyl groups, but this method faces challenges in workup efficiency and scalability due to intermediate instability. Alternative protecting groups (e.g., benzyl, 4-methoxybenzyl) have been explored to improve yields and streamline purification . Key challenges include controlling side reactions during deprotection and ensuring reproducibility at multi-kilogram scales.

Q. How does the solubility profile of this compound influence its use in pharmaceutical research?

The compound is only slightly soluble in water, which complicates its formulation for biological assays and drug delivery. Poor solubility can lead to aggregation in aqueous media, requiring co-solvents (e.g., MeCN, THF) or structural modifications (e.g., salt formation) to enhance bioavailability. This limitation necessitates thorough solubility screening during preclinical development .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy is essential for verifying spirocyclic geometry and proton environments. X-ray crystallography has been employed to resolve bond angles and confirm the oxalate salt stoichiometry (e.g., 2:1 or 1:1 ratios). Mass spectrometry and elemental analysis further validate purity and molecular composition .

Advanced Research Questions

Q. What methodological approaches mitigate thermal instability during the synthesis of this compound?

Thermal decomposition can occur during prolonged heating or solvent removal. Strategies include:

  • Using low-boiling solvents (e.g., THF) to reduce processing temperatures.
  • Implementing rapid purification techniques (e.g., flash chromatography) to isolate the product before degradation.
  • Optimizing reaction stoichiometry to minimize residual reagents that accelerate decomposition .

Q. How do structural analogs of this compound compare in biological activity, and what design strategies enhance target specificity?

Analogs with trifluoromethyl or aromatic substituents exhibit improved lipophilicity and binding affinity to enzymes like kinases or proteases. For example, 3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane shows enhanced metabolic stability due to fluorine’s electron-withdrawing effects. Structure-activity relationship (SAR) studies using computational docking and in vitro assays guide rational modifications .

Q. What crystallographic insights exist for 1-Oxa-6-azaspiro[3.3]heptane derivatives, and how do they inform drug design?

Single-crystal X-ray studies of analogs (e.g., 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile) reveal planar spirocyclic frameworks with bond angles conducive to fitting into enzyme active sites. These structural data help predict conformational flexibility and guide the design of rigid analogs for selective target engagement .

Q. How can contradictions in reported solubility or stability data for this compound be resolved?

Discrepancies often arise from differences in salt forms (e.g., oxalate vs. tosylate) or hydration states. Systematic studies under controlled conditions (temperature, pH, solvent polarity) are recommended. For example, oxalate salts may exhibit lower solubility in polar aprotic solvents compared to sulfonate derivatives, necessitating phase-diagram analysis .

Methodological Recommendations

  • Synthetic Optimization: Prioritize protecting groups (e.g., p-nosyl) that balance stability and ease of removal .
  • Formulation Screening: Use high-throughput solubility assays with varied solvent systems to identify compatible excipients .
  • Stability Monitoring: Employ accelerated stability testing (e.g., 40°C/75% RH) to predict shelf-life and degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.